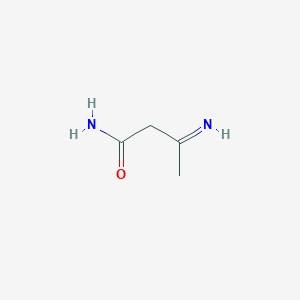

3-Iminobutanamide

CAS No.:

Cat. No.: VC17380322

Molecular Formula: C4H8N2O

Molecular Weight: 100.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N2O |

|---|---|

| Molecular Weight | 100.12 g/mol |

| IUPAC Name | 3-iminobutanamide |

| Standard InChI | InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h5H,2H2,1H3,(H2,6,7) |

| Standard InChI Key | FMNOKALUNSAMRW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=N)CC(=O)N |

Introduction

Chemical Identity and Structural Properties of 3-Aminobenzamide

Molecular Characteristics

3-Aminobenzamide (CAS No. 3544-24-9) is a substituted aniline derivative with the molecular formula and a molecular weight of 136.15 g/mol . Its structure features a benzamide backbone with an amino group at the meta position relative to the carboxamide functional group. This configuration confers specificity in inhibiting PARP enzymes, which are critical in DNA repair and apoptosis regulation .

Physicochemical Properties

The compound exhibits a melting point of 115–116°C and a boiling point estimated at 250.42°C . It is soluble in polar solvents such as dimethyl sulfoxide (30 mg/mL), ethanol (25 mg/mL), and water (25 mg/mL), making it suitable for in vitro and in vivo applications . Its partition coefficient (LogP) of -0.33 suggests moderate hydrophilicity, which influences its pharmacokinetic profile .

| Property | Value |

|---|---|

| Melting Point | 115–116°C (lit.) |

| Boiling Point | 250.42°C (estimate) |

| Density | 1.1778 (estimate) |

| Refractive Index | 1.5769 (estimate) |

| Solubility in Water | 25 mg/mL |

| LogP | -0.33 |

Synthesis and Stability

Synthetic Pathways

3-Aminobenzamide is synthesized via dehydration of 3-aminobenzamide using thionyl chloride () in toluene at elevated temperatures (90–100°C) . This method yields a high purity product (99.6%) with a 91.3% efficiency . Post-synthesis, hydrolysis and neutralization steps ensure the removal of byproducts such as and , followed by crystallization at 0–5°C to isolate the final compound .

Pharmacological Effects and Mechanisms of Action

PARP Inhibition and DNA Repair Modulation

3-AB competitively inhibits PARP enzymes, particularly PARP-1 and PARP-2, with a of 1.8 μM . PARP activation occurs in response to DNA strand breaks, initiating poly(ADP-ribosyl)ation of nuclear proteins to facilitate repair . By blocking this process, 3-AB exacerbates genomic instability, leading to telomere shortening and apoptosis in rapidly dividing cells .

Antioxidant and Anti-Inflammatory Actions

In renal ischemia/reperfusion (I/R) injury models, 3-AB (100 mg/kg/day) administered intraperitoneally for 14 days significantly reduced oxidative stress markers, including malondialdehyde (MDA) and protein carbonyl content . Concurrently, it restored glutathione peroxidase (GPx) and superoxide dismutase (SOD) activity, mitigating cellular damage . Histopathological analyses revealed attenuated tubular necrosis and glomerular dysfunction, correlating with improved serum creatinine (38% reduction) and blood urea nitrogen (42% reduction) levels .

Neuroprotection and Cardioprotection

3-AB demonstrates neuroprotective effects by reducing nitric oxide (NO) synthesis, which is implicated in excitotoxicity and neuronal death . In myocardial reperfusion injury models, it limits infarct size by 30–40% through inhibition of PARP-mediated inflammatory pathways .

Therapeutic Applications and Clinical Relevance

Acute Kidney Injury (AKI)

Preclinical studies underscore 3-AB’s potential in AKI management. By lowering nitrosative stress (evidenced by reduced tissue levels), it preserves renal architecture and function, suggesting utility in post-surgical or shock-induced renal failure .

Oncological Implications

PARP inhibition sensitizes cancer cells to radiation and alkylating agents. 3-AB enhances the cytotoxicity of DNA-damaging therapies by impeding repair mechanisms, though its clinical use remains experimental .

Cardiovascular Diseases

The compound’s ability to attenuate reperfusion injury positions it as a candidate for adjunctive therapy in myocardial infarction. Trials in rodent models show a 25% improvement in cardiac output following 3-AB treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume